Sarcosine anhydride
Overview
Description
Mechanism of Action
Target of Action
Sarcosine anhydride is a cyclic dipeptide . It has been investigated for the treatment of schizophrenia .
Mode of Action
It is known to interact with various organic proton donor compounds, resulting in the formation of both soluble and insoluble molecular complexes .
Biochemical Pathways
This compound is involved in the metabolism of choline to glycine . It has been shown that sarcosine, a natural amino acid, and a glycine transporter inhibitor (GlyT-1) which also acts on NMDA receptors, can attenuate the behavioral symptoms of schizophrenia by alleviating oxidative stress, neuroinflammation, and mitochondrial dysfunction established by ketamine .
Result of Action
The result of this compound’s action is the formation of both soluble and insoluble molecular complexes when it interacts with various organic proton donor compounds . It has been shown to attenuate the behavioral symptoms of schizophrenia by alleviating oxidative stress, neuroinflammation, and mitochondrial dysfunction established by ketamine .
Action Environment
The action of this compound can be influenced by the environment in which it is present. For instance, the formation of molecular complexes between this compound and various organic proton donor compounds can be affected by the solvent in which these interactions occur .
Biochemical Analysis
Biochemical Properties
Sarcosine anhydride interacts with various enzymes, proteins, and other biomolecules. It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . These interactions are crucial for the proper functioning of various biochemical processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to stimulate the proliferation of metastatic prostate cancer cells in vitro . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, influencing the activity of NMDA (N-methyl-D-aspartate) receptors in the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a significant impact on the stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, sarcosine was administered at doses of 300 and 600 mg/kg, which led to observable behavioral and biochemical changes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a crucial role in the metabolism of choline to glycine . It also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarcosine anhydride can be synthesized through the cyclization of sarcosine (N-methylglycine). The process involves heating sarcosine in the presence of a dehydrating agent, such as acetic anhydride, to promote the formation of the cyclic dipeptide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from solvents like ethanol or ethyl acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity sarcosine and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions: Sarcosine anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form sarcosine.
Complex Formation: It forms molecular complexes with organic acids, phenols, and aromatic alcohols through hydrogen bonding and other intermolecular interactions.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Complex Formation: Organic solvents and proton donor compounds.
Substitution Reactions: Nucleophiles like amines or alcohols in the presence of a base catalyst.
Major Products:
Hydrolysis: Sarcosine.
Complex Formation: Soluble and insoluble molecular complexes.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sarcosine anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical processes and interactions with biomolecules.
Industry: Utilized in the production of biodegradable surfactants and other industrial chemicals.
Comparison with Similar Compounds
Sarcosine anhydride is unique due to its cyclic structure and ability to form stable molecular complexes. Similar compounds include:
Properties
IUPAC Name |
1,4-dimethylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-6(10)8(2)4-5(7)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDGRAULLDDTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198796 | |
Record name | 1,4-Dimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5076-82-4 | |
Record name | Sarcosine anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5076-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethylpiperazine-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarcosine anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethylpiperazine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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